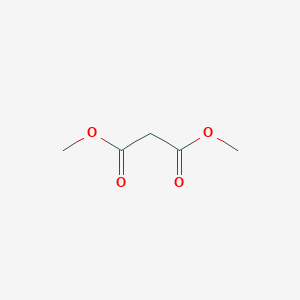

Malonato de dimetilo

Descripción general

Descripción

El malonato de dimetilo, también conocido como propanodioato de dimetilo, es un derivado diéster del ácido malónico. Es un líquido incoloro con un ligero olor aromático y es ligeramente soluble en agua. Este compuesto se utiliza ampliamente en síntesis orgánica, particularmente como precursor del ácido barbitúrico y en la síntesis del éster malónico .

Aplicaciones Científicas De Investigación

El malonato de dimetilo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El malonato de dimetilo actúa como un inhibidor competitivo de la succinato deshidrogenasa (SDH), una enzima involucrada en el ciclo del ácido cítrico. Es capaz de cruzar la barrera hematoencefálica e hidrolizarse a malonato, lo que reduce la apoptosis neuronal . La inhibición de la SDH interrumpe la cadena de transporte de electrones, lo que lleva a una disminución en la producción de ATP y un aumento en las especies reactivas de oxígeno, lo que puede inducir la muerte celular.

Análisis Bioquímico

Biochemical Properties

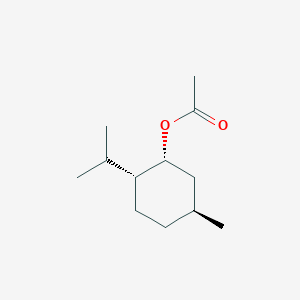

Dimethyl malonate is involved in various biochemical reactions. It undergoes enantioselective palladium-catalyzed allylic substitution reaction with 1,3-diphenylprop-2-enyl acetate to yield diastereomeric pure thienylpyridines .

Cellular Effects

Dimethyl malonate has been found to have protective effects on neuroinflammation and the blood-brain barrier after ischemic stroke . It could reduce reactive oxygen species and regulate microglia to protect the ischemic brain .

Molecular Mechanism

The molecular mechanism of Dimethyl malonate involves its interaction with various biomolecules. For instance, it can be synthesized from dimethoxymethane and carbon monoxide .

Temporal Effects in Laboratory Settings

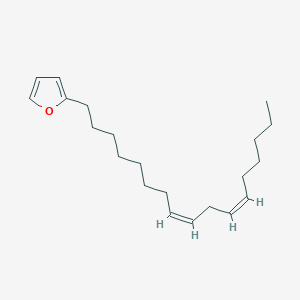

It is known that it plays a crucial role in the synthesis of jasmonates, which are extensively used in the fragrance industry .

Metabolic Pathways

Dimethyl malonate is involved in the malonic ester synthesis, a metabolic pathway that is used in organic synthesis .

Métodos De Preparación

El malonato de dimetilo se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del dimetoxi metano con monóxido de carbono . Industrialmente, a menudo se produce mediante neutralización, oxidación, acidificación y esterificación utilizando ácido cloroacético, óxido de sodio y metanol como materias primas .

Análisis De Reacciones Químicas

El malonato de dimetilo sufre una variedad de reacciones químicas, lo que lo convierte en un reactivo versátil en la síntesis orgánica. Algunas de las reacciones clave incluyen:

Esterificación: El this compound puede participar en reacciones de esterificación para formar varios ésteres.

Condensación: Se utiliza comúnmente en reacciones de condensación para sintetizar compuestos heterocíclicos y aminoácidos.

Ciclización: El this compound está involucrado en reacciones de ciclización para formar moléculas orgánicas complejas.

Sustitución: Sufre reacciones de sustitución alílica enantioselectivas catalizadas por paladio.

Esterificación Oxidativa: Se utiliza en la esterificación oxidativa catalizada por oro del glicerol y otros dioles.

Los reactivos comunes utilizados en estas reacciones incluyen haluros de alquilo, catalizadores de paladio y catalizadores de oro. Los principales productos formados a partir de estas reacciones incluyen tienilpiridinas diastereoméricas puras y varios ésteres .

Comparación Con Compuestos Similares

El malonato de dimetilo es similar a otros derivados del ácido malónico, como el malonato de dietilo y el propio ácido malónico. Tiene propiedades únicas que lo hacen particularmente útil en la síntesis orgánica:

Propiedades

IUPAC Name |

dimethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPAFCGSDWSTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029145 | |

| Record name | Dimethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1] | |

| Record name | Propanedioic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.7 [mmHg] | |

| Record name | Dimethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-59-8 | |

| Record name | Dimethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM8Y79998C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

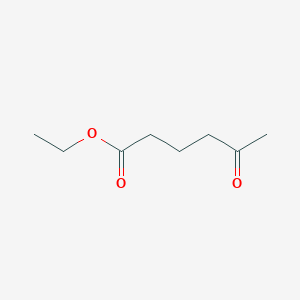

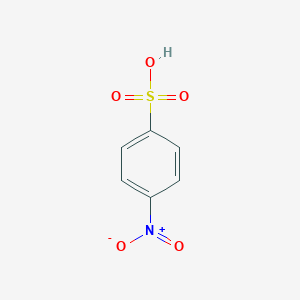

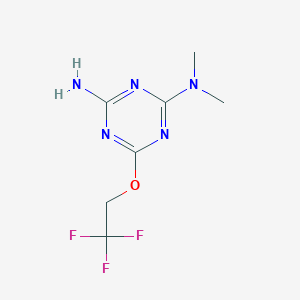

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl malonate?

A1: Dimethyl malonate has the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. []

Q2: What are the key spectroscopic characteristics of dimethyl malonate?

A2: Infrared spectroscopy of matrix-isolated dimethyl malonate reveals the predominance of the gauche conformer, characterized by the cis (C–O) configuration of its methyl ester moieties. [, ]

Q3: How does the conformational flexibility of dimethyl malonate influence its properties?

A3: Theoretical calculations predict two conformers for dimethyl malonate: a C2 symmetrical form and a gauche (C1) form. Low energy barriers allow for interconversion between these conformers. [, ] This conformational flexibility likely influences the molecule's interactions and reactivity.

Q4: How does the structure of dimethyl malonate contribute to its acidity?

A4: The presence of two ester groups adjacent to the central methylene group makes the hydrogens on this methylene group relatively acidic. This is further influenced by the conformational restrictions imposed by the structure. []

Q5: How is dimethyl malonate used in organic synthesis?

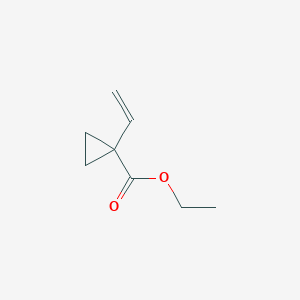

A5: Dimethyl malonate is a valuable reagent in organic synthesis. Its acidic methylene protons can be easily deprotonated, generating a nucleophilic carbanion. This carbanion participates in various reactions, including alkylations, Michael additions, and condensations. [, ]

Q6: What is the significance of the Michael addition reaction involving dimethyl malonate?

A6: Dimethyl malonate readily undergoes Michael addition with α,β-unsaturated carbonyl compounds. This reaction provides a convenient method for synthesizing substituted dicarboxylic acid esters, which are valuable intermediates in organic synthesis. [, , , ]

Q7: Can you explain the stereoselectivity observed in Michael additions involving dimethyl malonate?

A7: Studies on the Michael addition of dimethyl malonate to alkyl 2-(1-hydroxyalkyl)propenoates demonstrated high stereoselectivity. This selectivity was found to be under thermodynamic control. []

Q8: How does dimethyl malonate react with aldehydes in the presence of catalysts?

A8: Dimethyl malonate can condense with aromatic aldehydes in the presence of niobium pentachloride (NbCl5) as a promoter. This reaction chemoselectively yields 4-aryl-3,4-dihydrobenzo[f]coumarins as the major product and 14-aryl-14H-dibenzo[a,j]xanthenes as the minor product. [, ]

Q9: What alternative synthetic methods utilize dimethyl malonate?

A9: Researchers have explored alternative methods for synthesizing dimethyl malonate. One method involves the carbonylation of methyl chloroacetate catalyzed by a cobalt complex, offering a novel approach to its production. []

Q10: Are there any environmentally friendly methods for dimethyl malonate synthesis?

A10: Yes, a more environmentally friendly method for preparing dimethyl malonate involves a "steaming water desalination" step to remove inorganic salts. This reduces sulfuric acid consumption and wastewater production compared to traditional methods, making it a cleaner alternative. []

Q11: Can dimethyl malonate be used in catalytic applications?

A11: While dimethyl malonate is primarily known as a reagent, its derivatives have found applications in catalysis. For example, a diisobutyl derivative of dimethyl malonate has been synthesized and its applications are being explored. []

Q12: How do different catalysts influence the reactivity of dimethyl malonate?

A12: The choice of catalyst significantly impacts the reactivity of dimethyl malonate. For instance, lithium hydroxide mediates Michael additions of dimethyl malonate to α,β-unsaturated ketones under various conditions. [] In contrast, iodine, a less toxic and environmentally benign catalyst, promotes Michael addition at both ambient and reflux temperatures. []

Q13: Have there been any computational studies on dimethyl malonate?

A13: Yes, computational studies have provided valuable insights into the conformational preferences and reactivity of dimethyl malonate. Quantum chemical calculations and molecular modeling have been employed to study its structure, energetics, and interactions with other molecules. [, , ]

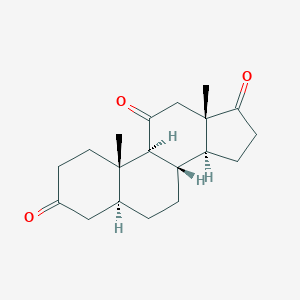

Q14: Can you elaborate on the computational investigation of steroidal carbamate catalysts and their interaction with dimethyl malonate?

A14: Quantum chemical calculations have been employed to study the interaction between a steroidal carbamate catalyst and dimethyl malonate in a Michael addition reaction. These studies revealed that the catalyst's chiral cavity preorganizes and confines the reagents through cooperative hydrogen-bond contacts, influencing the reaction's stereoselectivity. []

Q15: Does dimethyl malonate exhibit any biological activity?

A15: While dimethyl malonate itself might not be biologically active, its use as a building block for more complex molecules opens possibilities for exploring its derivatives' biological activities. For example, its use in synthesizing heterocycles, which are common pharmacophores, is noteworthy. [, ]

Q16: Has dimethyl malonate been investigated for its therapeutic potential?

A16: Dimethyl malonate acts as a competitive inhibitor of succinate dehydrogenase. In a swine model, administration of dimethyl malonate during resuscitation from hemorrhagic shock reduced succinate accumulation, attenuated reactive oxygen species, and showed cardioprotective effects. [] These findings suggest its potential therapeutic benefits, particularly in conditions associated with ischemia-reperfusion injury.

Q17: Are there other potential medical applications for dimethyl malonate?

A17: Research suggests that dimethyl malonate, through its inhibition of succinate dehydrogenase, can alleviate lipopolysaccharide/D-galactosamine-induced acute liver damage in mice. It reduced liver enzyme levels, improved histological abnormalities, and suppressed inflammatory responses, suggesting its potential as a novel target for treating inflammation-based liver diseases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)